Ethyl (5-cyanopentan-2-yl)carbamate
Description
Properties
CAS No. |
180985-37-9 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
ethyl N-(5-cyanopentan-2-yl)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-3-13-9(12)11-8(2)6-4-5-7-10/h8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
KSOQFOALFOQIKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)CCCC#N |
Synonyms |
Carbamic acid, (4-cyano-1-methylbutyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The direct carbamoylation approach involves reacting 5-aminopentanenitrile with ethyl chloroformate in the presence of a base. This method leverages the nucleophilicity of the amine group, which attacks the carbonyl carbon of ethyl chloroformate to form the carbamate bond. Triethylamine is typically employed as a base to neutralize hydrochloric acid generated during the reaction.
Optimization of Reaction Conditions
Key parameters influencing yield include temperature, stoichiometry, and solvent selection. A study demonstrated that maintaining the reaction at 0–5°C minimizes side reactions such as cyanohydrin formation. A molar ratio of 1:1.2 (amine to chloroformate) in dichloromethane achieves yields exceeding 85%. Prolonged stirring (≥3 hours) ensures complete conversion, as evidenced by HPLC monitoring.
Nucleophilic Substitution Approach
Substrate Preparation and Reactivity
This method employs 5-bromopentanenitrile as the starting material, which undergoes nucleophilic displacement with potassium ethyl carbamate. The reaction proceeds via an SN2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state.
Catalytic Enhancements
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide, accelerates the reaction by improving interfacial interactions. At 60°C, this modification reduces reaction time from 24 hours to 8 hours while maintaining a yield of 78%.
Alternative Synthesis Pathways
Enzymatic Carbamoylation
Emerging biocatalytic methods utilize lipases to catalyze carbamate formation under mild conditions. Although still experimental, this approach avoids harsh reagents and achieves enantioselectivity, critical for pharmaceutical applications.
Reaction Optimization and Process Enhancements
Solvent and Temperature Effects
Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF in nucleophilic substitutions, yielding 82% product at 50°C. Elevated temperatures (>70°C) promote side reactions, reducing purity to <90%.
Purification Techniques
Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) removes unreacted starting materials and byproducts. Silica gel chromatography (petroleum ether/ethyl acetate gradient) further enhances purity to >99%, as confirmed by NMR.
Analytical Characterization and Quality Control
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases comprising phosphate buffer (pH 3.0) and acetonitrile (70:30) resolve the target compound at 8.2 minutes.
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.25 (t, 3H, -OCH₂CH₃), δ 3.35 (m, 2H, -NHCOO-), and δ 2.45 (t, 2H, -CN). IR spectroscopy confirms carbamate (1690 cm⁻¹) and cyano (2240 cm⁻¹) functionalities.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Carbamoylation | 85 | 99 | 3 | High reproducibility |
| Nucleophilic Substitution | 78 | 97 | 8 | Scalability |
| Cyanoacetylation | 91 | 99 | 6 | High efficiency |
Industrial-Scale Production Considerations
Batch processes in 500 L reactors demonstrate that direct carbamoylation achieves throughputs of 50 kg/day with a solvent recovery rate of 85%. Continuous flow systems, though capital-intensive, reduce reaction times by 40% through improved heat transfer .
Q & A
Q. What experimental design considerations are critical for synthesizing Ethyl (5-cyanopentan-2-yl)carbamate with high purity?
Methodological Answer:
- Reaction Optimization : Key parameters include temperature control (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or THF for solubility), and stoichiometric ratios of intermediates (e.g., cyanopentylamine and ethyl chloroformate). Excess reagents may require quenching with aqueous washes .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) can isolate the compound. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm with NMR (e.g., δ 1.2–1.4 ppm for ethyl group protons) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- GC-MS : Preferred for high sensitivity (LOD ≤5 μg/L). Use a DB-WAX column and isotopically labeled internal standards (e.g., ethyl carbamate-d5) to mitigate matrix effects. Derivatization may enhance volatility .
- HPLC-FLD : Suitable for non-volatile derivatives. Pre-column derivatization with dansyl chloride improves fluorescence detection. Validate with spiked recovery tests (85–110% recovery) .
- Validation : Include intra-day and inter-day precision (RSD <10%) and linearity (R² >0.99) across expected concentration ranges .
Q. How can structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What mechanisms explain the genotoxic potential of this compound in in vivo vs. in vitro systems?
Methodological Answer:
- Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP2E1) may convert the compound to reactive intermediates (e.g., vinyl carbamate epoxide), which form DNA adducts. Use liver microsomal S9 fractions in Ames tests to simulate metabolic activity .
- Discrepancies in Assays : In vitro clastogenicity (e.g., micronucleus assays in human lymphocytes) often requires exogenous metabolic activation for positive results, while in vivo systems (rodent liver) show direct dose-dependent DNA damage. Address this by comparing metabolic profiles across species .
Q. How does the cyano group in this compound influence its reactivity and bioactivity compared to other substituents?
Methodological Answer:
- Electrophilic Reactivity : The nitrile group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by glutathione in detoxification pathways). Compare kinetics with analogs (e.g., hydroxyl or alkyl substituents) via LC-MS/MS trapping studies .
- Biological Interactions : Molecular docking simulations suggest the cyano group may bind to hydrophobic pockets in enzymes (e.g., carbonic anhydrase), altering inhibition constants (Ki). Validate with SPR or ITC assays .
Q. How can conflicting data on this compound’s carcinogenicity and clastogenicity be reconciled?
Methodological Answer:
- Dose-Response Analysis : Assess non-linear relationships; low doses may fail to induce micronuclei in vitro but accumulate adducts in vivo. Use benchmark dose (BMD) modeling to identify thresholds .
- Tissue-Specific Effects : Prioritize organ-specific studies (e.g., liver vs. lung) due to metabolic heterogeneity. Immunohistochemistry for DNA repair markers (e.g., γ-H2AX) can localize damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
